Cas no 2137980-15-3 (4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide)

4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide 化学的及び物理的性質
名前と識別子
-
- EN300-739288
- 2137980-15-3
- 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide
-
- インチ: 1S/C13H19N3OS/c1-16(12-6-7-12)18(17,15-11-4-5-11)13-8-2-10(14)3-9-13/h2-3,8-9,11-12H,4-7,14H2,1H3
- InChIKey: BSLVGSSQNQPXAT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)N)(=NC1CC1)(N(C)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 265.12488341g/mol
- どういたいしつりょう: 265.12488341g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 67.1Ų
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739288-1.0g |
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide |
2137980-15-3 | 1g |
$0.0 | 2023-06-06 |
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide 関連文献
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4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamideに関する追加情報
Research Brief on 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide (CAS: 2137980-15-3)
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide (CAS: 2137980-15-3) is a novel sulfonoimidamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide involves a multi-step process that ensures high purity and yield. Key steps include the introduction of the dicyclopropyl and methylamine moieties, followed by sulfonoimidamide formation. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. Recent optimizations in the synthetic route have improved scalability, making it feasible for larger-scale production and further preclinical studies.
Pharmacological evaluations of 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide have revealed its ability to selectively inhibit certain enzymes involved in inflammatory pathways. In vitro studies demonstrate its potent activity against target proteins, with IC50 values in the nanomolar range. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been assessed in animal models, showing favorable results for oral administration. These findings suggest its potential as a lead compound for treating inflammatory and autoimmune diseases.
Mechanistic studies have further elucidated the compound's mode of action. Molecular docking and X-ray crystallography have identified key interactions between 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide and its target enzymes, highlighting the importance of the sulfonoimidamide group in binding affinity. These insights are instrumental in guiding the design of derivatives with enhanced potency and selectivity. Ongoing research aims to explore its therapeutic efficacy in disease models and assess its safety profile.
In conclusion, 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide represents a promising candidate in the realm of medicinal chemistry. Its unique structure, combined with potent biological activity and favorable pharmacokinetics, underscores its potential for further development. Future studies will focus on optimizing its properties and advancing it through preclinical and clinical trials to realize its therapeutic applications.
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